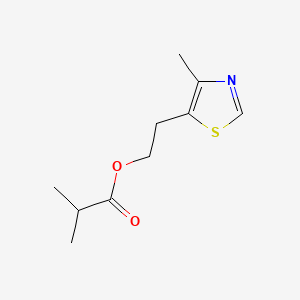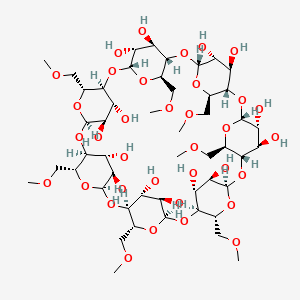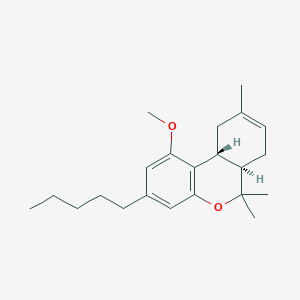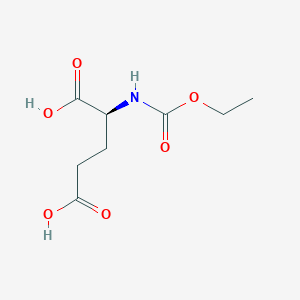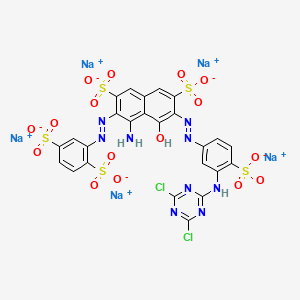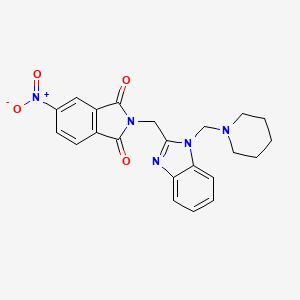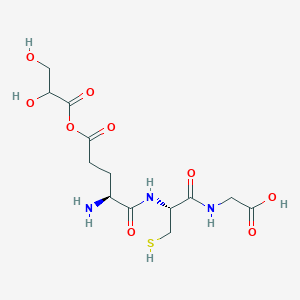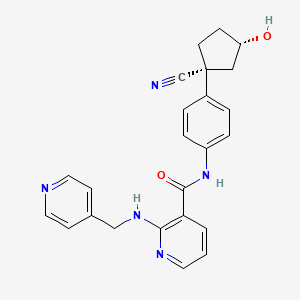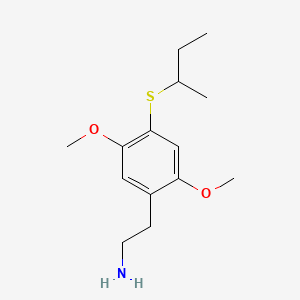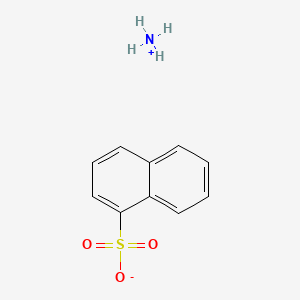
Ammonium naphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium naphthalenesulfonate is a chemical compound that belongs to the class of organic compounds known as naphthalenesulfonic acids. These compounds are characterized by the presence of a naphthalene moiety that carries a sulfonic acid group. Ammonium naphthalenesulfonate is commonly used as a fluorescent probe in biochemical and biological research due to its ability to bind to hydrophobic pockets of proteins and exhibit changes in fluorescence intensity and wavelength.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium naphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming naphthalenesulfonic acid.
Neutralization: The resulting naphthalenesulfonic acid is then neutralized with ammonium hydroxide to form ammonium naphthalenesulfonate.
Industrial Production Methods
In industrial settings, the production of ammonium naphthalenesulfonate involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ammonium naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenesulfonic acid
Substitution: Various substituted naphthalenesulfonates
Scientific Research Applications
Ammonium naphthalenesulfonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe to study molecular assemblies and interactions.
Biology: The compound is employed to investigate protein folding, aggregation, and conformational changes.
Medicine: It is used in diagnostic assays to detect protein abnormalities and interactions.
Industry: Ammonium naphthalenesulfonate is used in the formulation of dyes, detergents, and surfactants.
Mechanism of Action
The mechanism of action of ammonium naphthalenesulfonate involves its binding to hydrophobic pockets of proteins. The sulfonate group interacts with cationic side chains of proteins, while the hydrophobic naphthalene moiety binds to nonpolar regions. This binding results in changes in fluorescence intensity and wavelength, which can be used to monitor protein interactions and conformational changes.
Comparison with Similar Compounds
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Calcium naphthalenesulfonate
Uniqueness
Ammonium naphthalenesulfonate is unique due to its specific binding properties and fluorescence characteristics. Unlike its sodium and potassium counterparts, the ammonium salt form exhibits distinct fluorescence behavior, making it particularly useful in fluorescence-based assays and studies.
Properties
CAS No. |
63453-81-6 |
|---|---|
Molecular Formula |
C10H8O3S.H3N C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
InChI Key |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


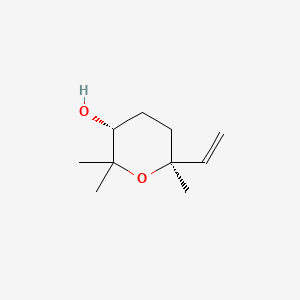
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
